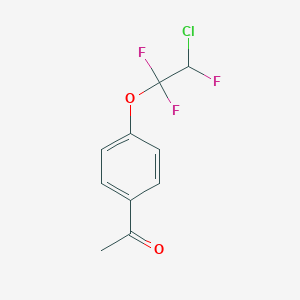

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a chemical compound with the molecular formula C10H8ClF3O2 . It has a molecular weight of 252.622 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Acetophenone, a precursor in the organic reactions for the synthesis of heterocyclic compounds, has been utilized in the synthesis of many heterocyclic compounds . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO (balloon) in the presence of Et3N in DMF at 60 °C . Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three-, and four-component reactions .Molecular Structure Analysis

The molecular structure of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can be represented by the linear formula C10H8ClF3O2 . The structure can also be represented using the IUPAC name: 1-[4-(2-chloro-1,1,2-trifluoro-ethoxy)phenyl]ethanone .Chemical Reactions Analysis

Acetophenone is an interesting synthon in most organic reactions. It has been utilized in the synthesis of many heterocyclic compounds . Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthons for multicomponent reactions including the three- and four-component reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.61800 and a density of 1.332g/cm3 . Its boiling point is 289.9ºC at 760 mmHg .科学的研究の応用

Application in Organic Chemistry

“4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone” is a type of substituted acetophenone, which is a useful building block in organic chemistry .

Method of Application

It can be synthesized by the Friedel-Crafts acylation of benzene using chloroacetyl chloride, with an aluminium chloride catalyst .

Results and Outcomes

The product of this reaction is a versatile intermediate that can be used in a variety of chemical reactions .

Use as a Riot Control Agent

Phenacyl chloride, also known as chloroacetophenone, is a substituted acetophenone that has been historically used as a riot control agent .

Method of Application

It is typically dispersed in the air as an aerosol, causing irritation to the eyes and respiratory system .

Results and Outcomes

Due to its toxicity, it has largely been replaced by CS gas in most applications .

Use in Synthesis of Benzoic Acid Derivatives

“4-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid” is a type of benzoic acid derivative .

Method of Application

It can be synthesized by the reaction of “4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone” with a strong base to form the carboxylate anion, followed by acidification .

Results and Outcomes

Use in Synthesis of Acetophenone Derivatives

“2’-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone” is a type of acetophenone derivative .

Results and Outcomes

Use in Friedel-Crafts Reaction

The Friedel-Crafts reaction is a method of introducing an alkyl group onto the benzene ring .

Method of Application

The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .

Results and Outcomes

Despite its utility, the Friedel–Crafts alkylation has several limitations. For one thing, only alkyl halides can be used .

特性

IUPAC Name |

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJWUGVGRMMRBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605526 |

Source

|

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone | |

CAS RN |

1536-63-6 |

Source

|

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。